![molecular formula C13H6F3NO2S2 B2784293 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-13-6](/img/structure/B2784293.png)
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
“3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines has been extensively studied. The recent data (2007–2018) on the synthesis of thieno[2,3-b]pyridines are summarized and systematized . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Scientific Research Applications
2-TTP has a wide range of applications in scientific research. It is used in medicinal chemistry as a starting material for the synthesis of novel compounds, such as thienopyridines and thienopyrimidines. It is also used in materials science for the synthesis of polymers and nanomaterials. In addition, 2-TTP is used in organic synthesis as a starting material for the synthesis of heterocyclic compounds.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridines, a closely related class of compounds, have been extensively studied and are known to interact with various biological targets .
Mode of Action
Thieno[2,3-b]pyridines are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Thieno[2,3-b]pyridines are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thieno[2,3-b]pyridines .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-TTP in lab experiments is its stability. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, 2-TTP is relatively easy to synthesize and is widely available. However, there are some limitations to using 2-TTP in lab experiments. It is not water-soluble and therefore may not be suitable for experiments involving aqueous solutions. In addition, 2-TTP is a relatively expensive compound.
Future Directions
In the future, 2-TTP could be used for a variety of applications, including the development of novel drugs, the synthesis of polymers and nanomaterials, and the development of new materials for industrial use. In addition, further research is needed to better understand the biochemical and physiological effects of 2-TTP, as well as its potential therapeutic applications. Finally, the development of more efficient and cost-effective methods of synthesis is needed to make 2-TTP more widely available.
Synthesis Methods
2-TTP can be synthesized in a variety of ways, including the reaction of 3,4-dichlorothiophene-2-carboxylic acid with trifluoromethanesulfonic acid in dichloromethane, and the reaction of 2-thiophenecarboxaldehyde with trifluoromethanesulfonic acid in dichloromethane. In both cases, the resulting product is a white solid. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with trifluoromethanesulfonyl chloride, and the reaction of 3,4-dichlorothiophene-2-carboxylic acid with trifluoromethanesulfonyl chloride in dichloromethane.
properties
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO2S2/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGNBAKWXHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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